molecular formula C9H13NS B11723389 3-(Thiophen-2-yl)piperidine CAS No. 862718-69-2

3-(Thiophen-2-yl)piperidine

Cat. No.: B11723389
CAS No.: 862718-69-2
M. Wt: 167.27 g/mol
InChI Key: ZRTROWVOYFUWEZ-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a thiophene ring at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiophen-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxaldehyde with piperidine under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Solvent selection and purification steps are also crucial to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-(Thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Substituted piperidines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(Thiophen-2-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of biological pathways and enzyme interactions.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

    Thiophene: A simpler analog with a five-membered ring containing sulfur.

    Piperidine: A six-membered ring containing nitrogen, without the thiophene substitution.

    Thiophene-2-carboxaldehyde: A precursor in the synthesis of 3-(Thiophen-2-yl)piperidine.

Uniqueness: this compound is unique due to the combination of the thiophene and piperidine rings, which imparts distinct electronic and steric properties

Properties

CAS No.

862718-69-2

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

3-thiophen-2-ylpiperidine

InChI

InChI=1S/C9H13NS/c1-3-8(7-10-5-1)9-4-2-6-11-9/h2,4,6,8,10H,1,3,5,7H2

InChI Key

ZRTROWVOYFUWEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC=CS2

Origin of Product

United States

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